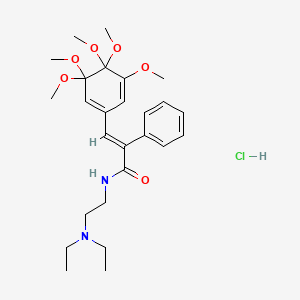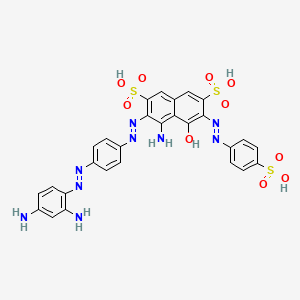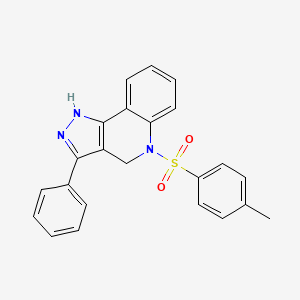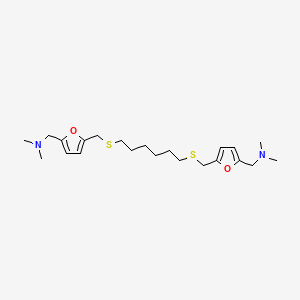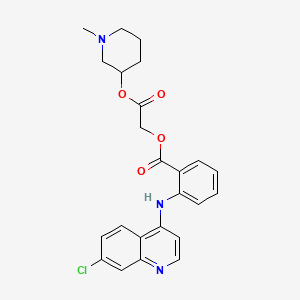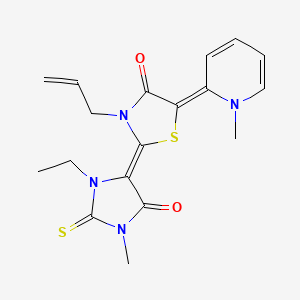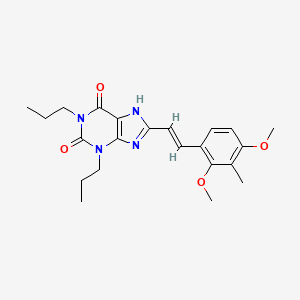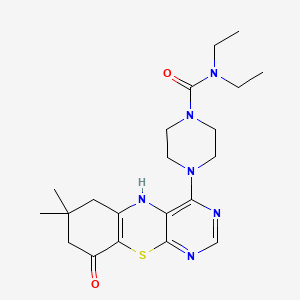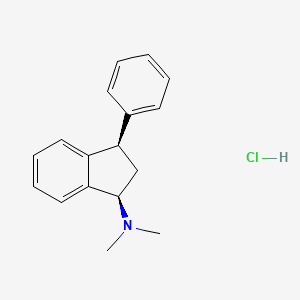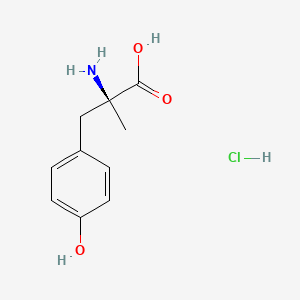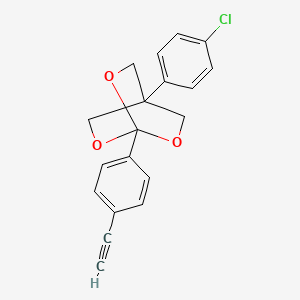
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its trioxabicyclo framework, which imparts significant stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- typically involves multi-step organic reactions. The process begins with the formation of the trioxabicyclo core, followed by the introduction of the chlorophenyl and ethynylphenyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-bromophenyl)-1-(4-ethynylphenyl)-
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-fluorophenyl)-1-(4-ethynylphenyl)-
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-methylphenyl)-1-(4-ethynylphenyl)-
Uniqueness
The uniqueness of 2,6,7-Trioxabicyclo(222)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- lies in its specific substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
134133-88-3 |
|---|---|
Molecular Formula |
C19H15ClO3 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15ClO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2 |
InChI Key |
VBKMRUGYFJIBAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




